1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound identified through property modeling as a potential inhibitor of glucosylceramide synthase (GCS). [] It belongs to a class of compounds being investigated for their potential in treating glycosphingolipid storage diseases, particularly those with central nervous system (CNS) manifestations. []
The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is based on modifications to the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore. [] The modifications primarily focus on the carboxamide N-acyl group, aiming to reduce the total polar surface area and the number of rotatable bonds. [] These adjustments are crucial for enhancing the compound's ability to penetrate the blood-brain barrier, a significant limitation of existing GCS inhibitors like eliglustat tartrate. [] Unfortunately, the provided abstracts do not offer a detailed synthesis protocol for this specific compound.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is designed to inhibit glucosylceramide synthase (GCS). [] While the exact mechanism of inhibition requires further investigation, it is hypothesized to involve competitive binding to the enzyme's active site, preventing the synthesis of glucosylceramide. [] This inhibition is crucial as glucosylceramide accumulation in the brain is a hallmark of certain glycosphingolipid storage diseases. []
The primary scientific application of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea lies in its potential as a therapeutic agent for glycosphingolipid storage diseases with CNS involvement. [] Preclinical studies in mice demonstrate its ability to significantly reduce brain glucosylceramide levels after intraperitoneal administration. [] This finding highlights its potential as a brain-penetrant GCS inhibitor, surpassing the limitations of existing treatments like eliglustat tartrate. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4